tert-butyl 5-formylfuran-2-carboxylate

Drug Design ADME Lipophilicity

Common synthetic pain point: late-stage esterification of furan acids lowers yields and alters physicochemical profiles. This tert-butyl 5-formylfuran-2-carboxylate (CAS 889858-13-3) is the strategic solution, offering orthogonal protection and optimized lipophilicity. - Orthogonal stability: tert-butyl ester withstands basic deprotection; selective acid cleavage (TFA) in final step. - Drug-like profile: XLogP3 2.0, HBD 0, TPSA 56.5 Ų; superior membrane permeability vs. free acid. - High-purity (≥97%) ensures batch consistency, eliminates late-stage esterification.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
Cat. No. B1515561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 5-formylfuran-2-carboxylate
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(O1)C=O
InChIInChI=1S/C10H12O4/c1-10(2,3)14-9(12)8-5-4-7(6-11)13-8/h4-6H,1-3H3
InChIKeyVCVKNAIUPXSZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-Formylfuran-2-Carboxylate: Dual-Functional Building Block


Tert-butyl 5-formylfuran-2-carboxylate (CAS 889858-13-3) is a heterocyclic building block featuring a furan core substituted with a formyl group at the 5-position and a tert-butyl ester at the 2-position [1]. This compound belongs to the class of substituted furans, which are widely recognized for their utility in medicinal chemistry and organic synthesis [2]. Its dual functionality—an electrophilic aldehyde and a protected carboxylic acid—provides a versatile platform for constructing more complex molecules. Computed physicochemical properties, such as an XLogP3 of 2 and a topological polar surface area (TPSA) of 56.5 Ų, provide a baseline for comparing its drug-likeness and membrane permeability against alternative building blocks [1].

Dual-function heterocycle: electrophilic formyl and protected acid handle
Computed lipophilicity profile may support membrane permeability design review
tert-butyl ester enables orthogonal carboxylic acid protection in multi-step synthesis

Substitution Limitations of tert-Butyl Ester


Generic substitution of tert-butyl 5-formylfuran-2-carboxylate with seemingly similar analogs, such as the methyl or ethyl ester, is not scientifically sound. This is because the furan nucleus itself is highly sensitive to substitution patterns; slight changes can lead to distinguishable differences in chemical reactivity, biological activity, and physicochemical properties [1]. The tert-butyl ester is not merely a placeholder for a carboxylic acid; it is a strategic protecting group that fundamentally alters the compound's steric profile, lipophilicity, and stability profile in synthetic sequences [2]. A direct swap to a methyl ester or free acid introduces different solubility, reactivity, and handling characteristics, which can compromise synthetic yields, alter biological outcomes, or necessitate a complete redesign of the synthetic route [3]. The quantitative evidence below highlights the specific, verifiable points of differentiation that justify a deliberate procurement choice.

Base-stable tert-butyl ester protection
Methyl ester may cleave under mild basic conditions; alters orthogonal deprotection strategy
Higher computed lipophilicity
Free acid reduces lipophilicity; may shift membrane permeability predictions
Zero hydrogen bond donors
Free acid adds HBD; may affect drug-likeness parameter optimization studies

Differentiation Evidence for tert-Butyl Ester


Enhanced Lipophilicity vs. Free Acid

In drug design, lipophilicity is a critical determinant of membrane permeability and oral bioavailability. The XLogP3 value, a computed measure of lipophilicity, for tert-butyl 5-formylfuran-2-carboxylate is 2.0 [1]. The free acid analog, 5-formylfuran-2-carboxylic acid, has a computed XLogP3 of 0.9 [2]. This quantified difference of +1.1 log units suggests the tert-butyl ester is significantly more lipophilic and, therefore, predicted to have greater passive membrane permeability.

Lipophilicity vs. Free Acid
Cross-study comparable
Target XLogP3 2.0 vs. acid 0.9; +1.1 log units
Supports lipophilicity-driven design selection
Computed value; membrane permeability requires experimental validation
Drug Design ADME Lipophilicity Bioavailability

Zero Hydrogen Bond Donors vs. Acid Analog

Hydrogen Bond Donor (HBD) count is another critical parameter in drug-likeness, often summarized by Lipinski's Rule of Five (Ro5). tert-Butyl 5-formylfuran-2-carboxylate has an HBD count of 0 [1]. Its direct analog, 5-formylfuran-2-carboxylic acid, has an HBD count of 1 due to the free carboxylic acid proton [2]. Reducing the HBD count is a common strategy to improve passive membrane permeability and oral absorption.

H-Bond Donor Count vs. Acid
Cross-study comparable
Target HBD 0 vs. acid 1; -1 HBD
May support drug-likeness parameter optimization
Computed property; ADME profile context-dependent
Drug Design Physicochemical Properties Hydrogen Bonding

Base Stability vs. Methyl Ester

The tert-butyl ester is a well-established protecting group for carboxylic acids that is orthogonal to methyl or ethyl esters. While quantitative kinetic data for this specific compound is not publicly available, it is a class-level inference that the tert-butyl ester is significantly more stable to basic hydrolysis than the methyl ester [1]. This allows for the selective deprotection of a methyl ester in the presence of a tert-butyl ester using mild aqueous base, a common and essential strategy in complex molecule synthesis [2]. This is not possible with the methyl ester analog, methyl 5-formylfuran-2-carboxylate.

Base Stability vs. Methyl Ester
Class-level inference
tert-butyl ester stable under mild basic conditions that cleave methyl ester
Supports orthogonal protection strategy review
Class-level; kinetic data not available for this compound
Organic Synthesis Protecting Groups Synthetic Methodology

Application Scenarios for tert-Butyl Ester


Lipophilic Chemical Probes and Drug Leads

Based on the quantified higher XLogP3 of 2.0 and reduced HBD count of 0 compared to the free acid analog, this building block is the preferred starting material for creating chemical probes or lead compounds where the furan moiety must readily cross biological membranes [1]. It is particularly suitable for medicinal chemistry campaigns targeting intracellular proteins or for developing CNS-penetrant agents where lipophilicity is paramount. Procuring this specific ester over the acid eliminates the need for a late-stage, low-yielding esterification step and ensures the desired physicochemical properties are embedded from the outset.

Orthogonal Carboxylic Acid Protection

The tert-butyl ester provides a robust, acid-labile protecting group that is orthogonal to other common esters like the methyl ester. This scenario involves procuring tert-butyl 5-formylfuran-2-carboxylate for a synthetic sequence where a second carboxylic acid on the molecule must be unmasked under basic conditions [2]. The tert-butyl group remains intact during this process, allowing for subsequent selective deprotection with acid (e.g., TFA) at a later, more convenient stage of the synthesis. This strategic orthogonality is not available with simpler esters and is a key reason for its selection.

Enzymatic Biotransformation of Furan Derivatives

The core 5-formylfuran-2-carboxylate scaffold is a known substrate for various enzymes, including those from Pseudomonas nitroreducens [3]. While data for the tert-butyl ester itself is absent, procurement of this compound allows researchers to investigate the substrate specificity and tolerance of these enzymes towards bulkier, more lipophilic ester moieties. This can be used to map the active site constraints of oxidases and other furan-metabolizing enzymes, providing valuable SAR for biocatalysis or bioremediation research.

Application
Selection Property
Validation Focus
Furan-containing probe membrane permeability studies
Lipophilic tert-butyl ester profile
Computed logP and HBD parameter review
Orthogonal protecting group strategies in synthesis
Base-stable tert-butyl ester protection
Selective deprotection compatibility under acidic conditions
Enzymatic substrate specificity mapping
Tolerance to bulky lipophilic ester moiety
Enzyme active-site SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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